molecular formula C8H11N5O B1518481 2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol CAS No. 915920-57-9

2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol

Cat. No.: B1518481
CAS No.: 915920-57-9
M. Wt: 193.21 g/mol
InChI Key: VRKDRVISLKMWRQ-UHFFFAOYSA-N
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Description

2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol is a useful research compound. Its molecular formula is C8H11N5O and its molecular weight is 193.21 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-YL)amino]ethanol is a novel synthetic molecule characterized by its unique structural motifs, including a triazole and pyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

Property Details
Molecular Formula C₉H₁₂N₄O
Molecular Weight 196.22 g/mol
CAS Number Not available
Density 1.46 g/cm³

This compound features a triazole ring fused with a pyridazine structure, which is critical for its biological activity.

Research indicates that compounds with similar structures often exhibit various pharmacological effects. The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in cellular processes.
  • Modulation of Receptor Activity: It could interact with various receptors, leading to altered signaling pathways.
  • Antimicrobial Properties: Similar compounds have shown significant antimicrobial effects against various pathogens.

Biological Activity and Pharmacological Effects

Several studies have investigated the biological activity of related triazolo-pyridazine derivatives. These findings suggest that this compound may exhibit:

  • Antimicrobial Activity: Compounds in this class have demonstrated effectiveness against bacterial strains and fungi.
  • Anti-inflammatory Effects: The presence of the triazole ring is often associated with reduced inflammatory responses.
  • Potential Anticancer Activity: Research indicates that some derivatives can inhibit cancer cell proliferation through various mechanisms.

Case Studies

  • Antimicrobial Efficacy: A study assessing the antimicrobial properties of triazolo-pyridazine derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .
  • Anti-inflammatory Mechanisms: In vitro assays demonstrated that related compounds can reduce the production of pro-inflammatory cytokines in macrophages, indicating their potential as anti-inflammatory agents .
  • Cancer Cell Studies: A series of derivatives were tested against various cancer cell lines. Results indicated that some triazolo-pyridazine compounds could induce apoptosis in cancer cells while sparing normal cells .

Comparative Analysis

The following table summarizes the biological activities reported for structurally similar compounds:

Compound Name Biological Activity
This compoundAntimicrobial, anti-inflammatory
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochlorideAntimicrobial, anti-inflammatory
FluconazoleAntifungal
Pyridazinecarboxylic AcidAnti-inflammatory

This comparison highlights the unique position of this compound within a class of compounds that share structural motifs but differ in specific biological activities.

Properties

IUPAC Name

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-6-10-11-8-3-2-7(9-4-5-14)12-13(6)8/h2-3,14H,4-5H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKDRVISLKMWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651063
Record name 2-[(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-57-9
Record name 2-[(3-Methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.